3-(Morpholine-4-carbonyl)phenylboronic acid

描述

Chemical Identity and Classification

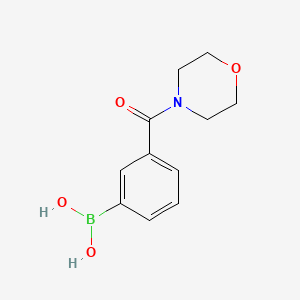

3-(Morpholine-4-carbonyl)phenylboronic acid is an organoboron compound belonging to the family of phenylboronic acids with a carbonyl-linked morpholine substituent. This compound has a molecular formula of C11H14BNO4 and a molecular weight of 235.05 g/mol. The structure consists of a phenyl ring substituted at the meta position with a boronic acid group (-B(OH)2) and a morpholine-4-carbonyl group.

The compound is registered with Chemical Abstracts Service (CAS) number 723281-55-8. Several synonyms are used to identify this compound, including:

- N-Morpholinyl 3-boronobenzamide

- [3-(morpholine-4-carbonyl)phenyl]boronic acid

- (3-(morpholine-4-carbonyl)phenyl)boronic acid

From a classification perspective, this compound can be categorized as:

- An arylboronic acid derivative

- A morpholine carboxamide

- A meta-substituted phenylboronic acid

- A carbonyl-containing organoboron compound

The physical properties of this compound include its appearance as a white solid powder. Based on similar compounds, it likely exhibits limited water solubility while being soluble in polar organic solvents, a characteristic property of many boronic acids.

Historical Context and Discovery

While the exact first synthesis of this compound is not explicitly documented in the available literature, the development of this compound can be contextualized within the broader history of boronic acid chemistry. The compound appears in chemical databases with creation dates indicating its documented existence since at least 2005, suggesting its synthesis and characterization were completed by this time.

The development of functionalized phenylboronic acids gained significant momentum in the late 20th and early 21st centuries, coinciding with the expansion of palladium-catalyzed cross-coupling methodology. The successful application of the Suzuki-Miyaura cross-coupling reaction, which was developed in 1979, created substantial demand for diverse boronic acid building blocks, likely driving the synthesis of compounds like this compound.

The morpholine-containing functionality represents an important pharmacophore in medicinal chemistry, making this particular boronic acid potentially valuable for drug discovery efforts. The incorporation of both the morpholine amide and the boronic acid functional group into a single molecule creates a dual-purpose building block that can participate in diverse chemical transformations.

Significance in Organic and Medicinal Chemistry

This compound serves several important functions in organic and medicinal chemistry:

Synthetic Building Block : The compound functions as a versatile building block for synthesizing more complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. The morpholine-4-carbonyl group introduces a potential pharmacophore into the final products.

Structural Diversity Generation : The presence of both boronic acid and morpholine-4-carbonyl functionalities allows for selective modifications at either site, enabling the creation of structurally diverse compounds.

Pharmaceutical Intermediate : Related compounds have been utilized in the synthesis of potential pharmaceutical agents. For example, similar boronic acid derivatives have been investigated in the development of enzyme inhibitors, particularly against β-lactamases.

Transition State Mimicry : Boronic acids can form tetrahedral complexes with nucleophilic residues in enzymes, allowing them to mimic transition states in enzymatic reactions, which has been exploited in drug design.

The morpholine-4-carbonyl group contributes additional significance:

- It provides hydrogen bond acceptor properties

- It enhances aqueous solubility compared to simple arylboronic acids

- It creates potential for molecular recognition and binding to biological targets

The utility of this compound is demonstrated through its appearance in various patent applications related to pharmaceutical development, indicating its value in medicinal chemistry research.

Boronic Acid Chemistry Fundamentals

Boronic acids represent a distinct class of organoboron compounds with the general formula R-B(OH)2, where R typically represents an alkyl or aryl group. In the case of this compound, R is the 3-(morpholine-4-carbonyl)phenyl group.

Structure and Bonding:

Boronic acids feature a trivalent boron atom bonded to two hydroxyl groups and one carbon-containing substituent. The boron atom adopts a trigonal planar geometry with sp² hybridization and possesses an empty p-orbital perpendicular to the plane. This empty orbital is crucial to the reactivity of boronic acids, as it makes the boron atom electron-deficient and thus a mild Lewis acid.

Key Properties:

Lewis Acidity : Boronic acids function as mild Lewis acids due to the vacant p-orbital on boron. This property facilitates their reaction with nucleophiles and their ability to form coordination complexes.

Hydrogen Bonding : The hydroxyl groups of boronic acids can participate in hydrogen bonding networks, influencing their crystalline structure and solubility properties.

Stability : Phenylboronic acids are generally stable compounds that can be handled without specialized conditions, making them practical reagents for organic synthesis.

Interconversion : Boronic acids can readily form cyclic boronate esters with diols, a property exploited in various applications including sensing and separation technologies.

Synthetic Applications:

The most prominent application of phenylboronic acids, including this compound, is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process enables carbon-carbon bond formation between boronic acids and aryl halides or pseudohalides. The reaction follows a catalytic cycle involving:

- Oxidative addition of the aryl halide to palladium(0)

- Transmetalation with the boronic acid (facilitated by base)

- Reductive elimination to form the new carbon-carbon bond

The relative reactivity of halide/pseudohalide coupling partners follows the order:

R-I > R-Br > R-OTf >> R-Cl

This chemistry allows this compound to serve as a valuable coupling partner for introducing the 3-(morpholine-4-carbonyl)phenyl moiety into diverse molecular scaffolds.

Research Scope and Objectives

Research involving this compound spans several domains of chemistry with focused objectives:

Synthetic Methodology Development:

- Optimization of coupling conditions for challenging substrates

- Development of regioselective transformations

- Exploration of alternative reaction pathways beyond traditional Suzuki coupling

Medicinal Chemistry Applications:

- Incorporation into potential enzyme inhibitors, particularly β-lactamase inhibitors

- Development of boronic acid transition state analogues (BATSIs) for various enzyme targets

- Structure-activity relationship studies to understand the contribution of the morpholine-4-carbonyl group to biological activity

Material Science Considerations:

- Investigation of self-assembly properties through hydrogen bonding networks

- Potential applications in sensing technologies based on boronic acid-diol interactions

Comparative Studies:

Research objectives often include comparative analysis between this compound and related compounds with different substitution patterns, such as:

| Compound | Position of Substituents | CAS Number | Key Structural Feature |

|---|---|---|---|

| This compound | meta | 723281-55-8 | Morpholine amide at meta position |

| 4-(Morpholine-4-carbonyl)phenylboronic acid | para | 389621-84-5 | Morpholine amide at para position |

| 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid | ortho/meta | 91759272 | Additional fluoro substituent |

| 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid | meta/para | 874219-29-1 | Fluoro and morpholine on adjacent positions |

These comparative studies aim to elucidate how substitution patterns influence:

- Reactivity in coupling reactions

- Binding affinity to biological targets

- Physicochemical properties relevant to drug development

The research scope extends to exploring various derivatives of this compound, including its pinacol ester form, which offers enhanced stability and different solubility properties compared to the free boronic acid.

Current research objectives also include developing greener synthetic routes to this compound and related compounds, exploring catalytic systems that operate under milder conditions, and investigating their potential applications beyond traditional organic synthesis.

属性

IUPAC Name |

[3-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO4/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8,15-16H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZFURCXDFRZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394061 | |

| Record name | 3-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723281-55-8 | |

| Record name | 3-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholine-4-carbonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with morpholine-4-carbonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 3-(Morpholine-4-carbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds or other substituted aromatic compounds.

科学研究应用

Organic Synthesis

1.1. C–N Coupling Reactions

One of the primary applications of 3-(Morpholine-4-carbonyl)phenylboronic acid is in C–N coupling reactions. These reactions are crucial for the synthesis of amines, which are fundamental components in pharmaceuticals and agrochemicals. The compound has been shown to facilitate the formation of amide bonds through reactions with amines and carboxylic acids, often employing palladium catalysts under mild conditions .

1.2. Dehydrative Amidation

The compound acts as an effective catalyst for dehydrative amidation processes, where it promotes the coupling of carboxylic acids with amines to form amides. This reaction is particularly valuable for synthesizing complex molecules found in drug development .

Medicinal Chemistry

2.1. Antiviral Activity

Recent studies have explored the potential antiviral properties of boronic acids, including this compound, against human norovirus. In silico screening has identified this compound as a candidate for further investigation due to its ability to inhibit viral replication mechanisms .

2.2. Drug Development

The structural features of this compound make it a suitable scaffold for developing new therapeutic agents. Its ability to form stable complexes with various biological targets can be leveraged in designing inhibitors for diseases such as cancer and viral infections.

Material Science

3.1. Polymer Chemistry

In material science, boronic acids are utilized for the synthesis of polymers through boronate ester formation. This compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

3.2. Sensor Applications

Due to its reactivity, this compound can also be employed in the development of sensors for detecting biomolecules or environmental pollutants. The incorporation of boronic acids into sensor designs can improve sensitivity and selectivity.

Case Studies

作用机制

The mechanism of action of 3-(Morpholine-4-carbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The morpholine-4-carbonyl group can influence the reactivity and selectivity of the compound in various reactions .

相似化合物的比较

Structural Insights :

- Electron-withdrawing substituents (e.g., sulfonyl in 4-(Morpholinosulfonyl)phenylboronic acid) lower the pKa of the boronic acid, enhancing its binding affinity to diols at physiological pH .

Reactivity and Binding Properties

Table 2: Comparative Reactivity in Key Reactions

Key Findings :

- The morpholine-carbonyl group reduces coupling efficiency in Suzuki-Miyaura reactions compared to electron-donating groups like amino, likely due to steric hindrance and electronic deactivation .

- Sulfonyl-containing analogs exhibit stronger diol-binding capabilities, attributed to their lower pKa and enhanced Lewis acidity .

生物活性

3-(Morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry and biochemical applications. This compound features a morpholine ring, which enhances its solubility and binding properties, making it a candidate for various therapeutic applications.

- Molecular Formula : CHBNO

- Molecular Weight : 239.05 g/mol

- CAS Number : 723281-55-8

Structure

The structure of this compound includes a phenyl group attached to a boronic acid moiety and a morpholine carbonyl substituent, which contributes to its reactivity and biological activity.

This compound exhibits its biological effects primarily through interactions with various enzymes and proteins. It is known to participate in:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

- Cell Signaling Modulation : It influences cell signaling pathways, potentially altering gene expression related to cell cycle regulation.

In Vitro Studies

Research has indicated that this compound demonstrates significant biological activity in vitro. For instance:

- Antiproliferative Effects : Studies show that the compound can reduce cell viability in cancer cell lines, suggesting potential anticancer properties.

- Gene Expression Modulation : It has been reported to alter the expression of genes associated with apoptosis, indicating a mechanism by which it may induce cell death in malignant cells.

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the therapeutic potential of this compound. Early research indicates:

- Efficacy in Animal Models : Preliminary studies have shown that the compound can effectively reduce tumor burden in mouse models when administered at specific dosages.

- Pharmacokinetics and Toxicity : Investigations into the pharmacokinetic profile reveal that while the compound has a favorable absorption profile, high doses may lead to toxicity, necessitating careful dosage optimization.

Biological Activity Summary

| Study Type | Observation | Reference |

|---|---|---|

| In Vitro | Significant reduction in cancer cell viability | |

| In Vivo | Tumor burden reduction in mice | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Tissue-specific |

| Metabolism | Hepatic |

| Excretion | Renal |

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction via upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors.

Case Study 2: Metabolic Pathway Interaction

In another investigation focusing on metabolic pathways, researchers found that the compound inhibited key enzymes involved in glycolysis. This inhibition led to altered metabolite levels, suggesting potential applications in metabolic disorders.

常见问题

Q. What is the primary role of 3-(Morpholine-4-carbonyl)phenylboronic acid in organic synthesis?

This compound is a boronic acid derivative optimized for Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The morpholine-carbonyl group enhances solubility in polar solvents and stabilizes intermediates via hydrogen bonding, which improves reaction yields . For example, in synthesizing drug candidates, it acts as a key building block for introducing aryl-morpholine motifs, which are common in kinase inhibitors .

Q. How should researchers handle and store this compound to ensure stability?

Boronic acids are hygroscopic and prone to protodeboronation. Store at 2–8°C under inert gas (e.g., argon) to minimize hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for reactions, and avoid prolonged exposure to moisture. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory due to potential skin/eye irritation .

Q. What analytical techniques are recommended for purity assessment?

- HPLC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., deboronated species).

- NMR (¹H/¹³C) : Confirms structural integrity, with characteristic peaks for the morpholine ring (δ 3.6–3.8 ppm) and boronic acid (δ 7.2–8.1 ppm for aromatic protons) .

- IR Spectroscopy : Validates the carbonyl group (C=O stretch at ~1650 cm⁻¹) and boronic acid B-O bonds (~1340 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) model the transition state energy and electron density distribution. For instance:

- The boronic acid group’s Lewis acidity facilitates transmetalation with palladium catalysts.

- The morpholine-carbonyl moiety reduces steric hindrance, enhancing accessibility for oxidative addition .

Table 1: Key DFT Parameters for Reactivity Prediction

| Parameter | Value (kcal/mol) | Role in Reaction |

|---|---|---|

| Transition State Energy | 18.7 | Rate-limiting step barrier |

| Electron Affinity | -1.2 eV | Catalyst interaction |

Q. What strategies mitigate protodeboronation during coupling reactions?

Q. How do structural analogs (e.g., fluoro-substituted derivatives) influence bioactivity?

Fluoro-substituted analogs (e.g., 3-Fluoro-5-(Morpholine-4-carbonyl)phenylboronic acid, CAS 874219-40-6) exhibit enhanced binding affinity to serine proteases due to increased electronegativity. Comparative SAR studies show:

Q. What contradictions exist in reported catalytic efficiencies for this compound?

Discrepancies arise from solvent polarity and ligand choice . For example:

- Polar Solvents (DMF) : Yield 85–90% coupling efficiency but risk hydrolysis.

- Nonpolar Solvents (Toluene) : Yield 60–65% but improve stability.

Resolution involves balancing reaction kinetics (monitored via in-situ IR) and stability .

Methodological Guidelines

8. Designing experiments to compare boronic acid derivatives:

- Step 1 : Synthesize analogs (e.g., morpholine-sulfonyl or piperidine-carbonyl variants) via nucleophilic acyl substitution .

- Step 2 : Screen cross-coupling efficiency under standardized conditions (Pd catalyst, base, solvent).

- Step 3 : Use QSAR models to correlate substituent electronegativity with reaction yield .

9. Addressing conflicting spectral data for boronic acid characterization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。